3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Formation of Carboxamide: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine (quinolin-8-ylamine) in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzofuran ring.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzofuran or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3,4,6-trimethyl-1-benzofuran-2-carboxamide: Lacks the quinolin-8-yl group.
N-(quinolin-8-yl)-1-benzofuran-2-carboxamide: Lacks the methyl groups.
3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxylic acid: Has a carboxylic acid instead of a carboxamide group.
Uniqueness
The presence of both the quinolin-8-yl group and the three methyl groups in 3,4,6-trimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved chemical stability.
Properties
Molecular Formula |
C21H18N2O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18N2O2/c1-12-10-13(2)18-14(3)20(25-17(18)11-12)21(24)23-16-8-4-6-15-7-5-9-22-19(15)16/h4-11H,1-3H3,(H,23,24) |
InChI Key |
FXSBZFJQDWDLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=CC=CC4=C3N=CC=C4)C)C |
Origin of Product |
United States |
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